

"2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl" solubility

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl

Cat. No.: B581320

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl**

Authored by: A Senior Application Scientist Foreword: Navigating the Solubility Landscape of a Modern Boronic Acid

In the landscape of contemporary drug discovery and development, boronic acids and their derivatives have emerged as indispensable building blocks and pharmacophores.^[1] Their unique ability to form reversible covalent bonds with diols has positioned them at the forefront of inhibitor design, particularly for enzymes, and as versatile reagents in cross-coupling reactions.^{[2][3]} The subject of this guide, **2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl** (CAS No. 1150114-64-9), represents a functionally rich scaffold of significant interest to medicinal chemists.^{[4][5][6]} However, the successful application of this, or any active pharmaceutical ingredient (API), is fundamentally tethered to a thorough understanding of its physicochemical properties, with solubility chief among them.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deep, actionable understanding of the principles governing the solubility of this specific boronic acid hydrochloride salt. We will dissect the theoretical underpinnings, provide robust, field-tested

experimental protocols for solubility determination, and offer insights into the interpretation of the resulting data. Our objective is to empower you, the scientist, to not only measure but also intelligently manipulate the solubility of this compound to advance your research and development objectives.

Deconstructing the Molecule: Structural Influences on Solubility

The solubility of **2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl** is not a monolithic property but rather a complex interplay of its constituent functional groups and the nature of the solvent environment. A close examination of its structure provides predictive insights into its behavior.^[7]

- The Phenylboronic Acid Core: Phenylboronic acids themselves exhibit a wide range of solubilities.^{[3][8]} A critical characteristic is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.^{[8][9]} These boroxines are generally less soluble than the parent boronic acid, which can complicate solubility measurements and lead to irreproducible results.^[8]
- The Hydrochloride Salt: The presence of the hydrochloride salt of the amino group is expected to significantly enhance aqueous solubility, particularly in acidic to neutral pH, by introducing a charged, highly polar moiety.
- The Isopropoxycarbonyl Group: This ester group introduces a degree of lipophilicity, which will influence solubility in organic solvents. Esterification of boronic acids generally tends to increase their solubility in organic media compared to the parent acids.^[10]
- The Amino Group: The amino group, in its free base or protonated form, contributes to the molecule's polarity and potential for hydrogen bonding, impacting its interaction with protic solvents.

The type and position of substituents on the phenyl ring have a significant effect on the properties and solubility of boronic acids in both water and organic solvents.^[9]

The Critical Role of the Solvent Environment: pH and Polarity

Aqueous Solubility and the Henderson-Hasselbalch Relationship

For an ionizable compound like **2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl**, aqueous solubility is profoundly pH-dependent. The equilibrium between the solid state and the dissolved species is governed by the intrinsic solubility of the unionized form and the dissociation constants (pKa) of the ionizable groups.

The key equilibria at play are the dissociation of the boronic acid group (pKa typically around 8.8 for phenylboronic acid) and the protonation/deprotonation of the amino group.^[3] The hydrochloride salt form ensures that in solution, the amino group will be protonated at low pH. As the pH increases, the solubility is expected to follow a profile dictated by the pKa values of the amino and boronic acid functionalities. A minimum solubility is often observed around the isoelectric point of the molecule.

Solubility in Organic Solvents

The choice of an organic solvent is critical for synthesis, purification, and formulation.^[8] Based on general trends for phenylboronic acids, we can anticipate the following:^{[8][9][11]}

- High Solubility: In polar aprotic solvents like acetone and other ketones, and in ethers like dipropyl ether.^{[8][11]}
- Moderate Solubility: In solvents like chloroform.^{[8][11]}
- Low Solubility: In non-polar hydrocarbon solvents such as methylcyclohexane.^{[8][11]}

The isopropoxycarbonyl group will likely enhance solubility in a range of organic solvents compared to the unsubstituted aminophenylboronic acid.

A Framework for Discovery: Experimental Determination of Solubility

There is no universally accepted standard method for determining equilibrium solubility; however, protocols established by organizations like the World Health Organization (WHO) provide a robust framework.[\[12\]](#)[\[13\]](#) The following sections detail a comprehensive approach to characterizing the solubility of **2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl**.

Prerequisite: A Validated Analytical Method

Before commencing solubility studies, a specific and validated analytical method for quantifying the compound in solution is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice.[\[14\]](#) Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can offer higher sensitivity and selectivity, which is particularly useful for complex matrices or when dealing with very low solubilities.[\[15\]](#)[\[16\]](#)

Protocol 1: Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the WHO guidelines for Biopharmaceutics Classification System (BCS) studies and is the gold standard for determining thermodynamic solubility.[\[12\]](#)[\[13\]](#)[\[17\]](#)[\[18\]](#)

Objective: To determine the equilibrium solubility of **2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl** in aqueous buffers of varying pH.

Materials:

- **2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl**
- pH Buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8)
- Orbital shaker with temperature control (set to 37 ± 1 °C for biopharmaceutical relevance, or 25 ± 1 °C for general physicochemical characterization)
- Centrifuge and/or syringe filters (e.g., 0.45 µm PVDF)
- Calibrated pH meter
- Validated HPLC or UPLC-MS/MS system

Methodology:

- Preparation: Add an excess amount of the compound to vials containing a known volume of each pH buffer. "Excess" means that a visible amount of solid remains undissolved at the end of the experiment.
- Equilibration: Secure the vials in the orbital shaker and agitate at a constant speed for a predetermined time (e.g., 24 to 48 hours). The time required to reach equilibrium should be established in preliminary experiments.[18]
- Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration.[17] This step must be performed quickly and at the experimental temperature to avoid precipitation or further dissolution.
- pH Measurement: Record the final pH of the saturated solution.[17]
- Quantification: Immediately dilute an aliquot of the clear supernatant with mobile phase to a concentration within the calibrated range of the analytical method. Analyze the sample to determine the compound's concentration.
- Replicates: Perform a minimum of three replicate determinations for each pH condition.[17]

Protocol 2: Organic Solvent Solubility

Objective: To determine the solubility in a range of common organic solvents.

Methodology: The shake-flask method described above can be adapted for organic solvents. The key difference is that pH is not a factor. The experiment is typically conducted at a controlled ambient temperature (e.g., 25 ± 1 °C).

Solvent Selection: A suggested panel of solvents includes:

- Ethers: Dioxane, Tetrahydrofuran (THF), Diethyl ether
- Ketones: Acetone, Methyl ethyl ketone (MEK)
- Alcohols: Methanol, Ethanol, Isopropanol

- Chlorinated Solvents: Dichloromethane (DCM), Chloroform
- Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
- Non-polar Solvents: Toluene, Heptane

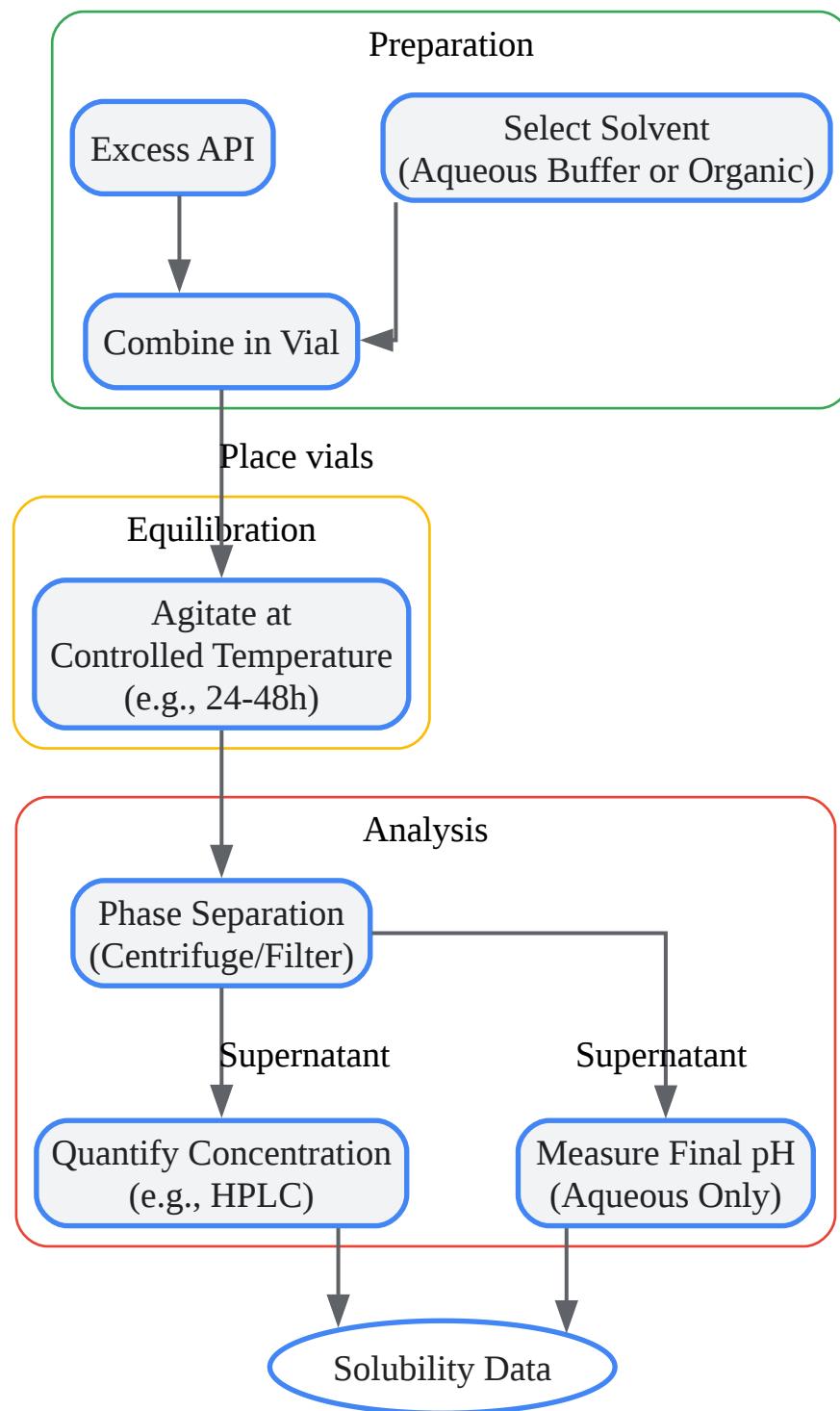
Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format.

Table 1: Aqueous Solubility of **2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl**

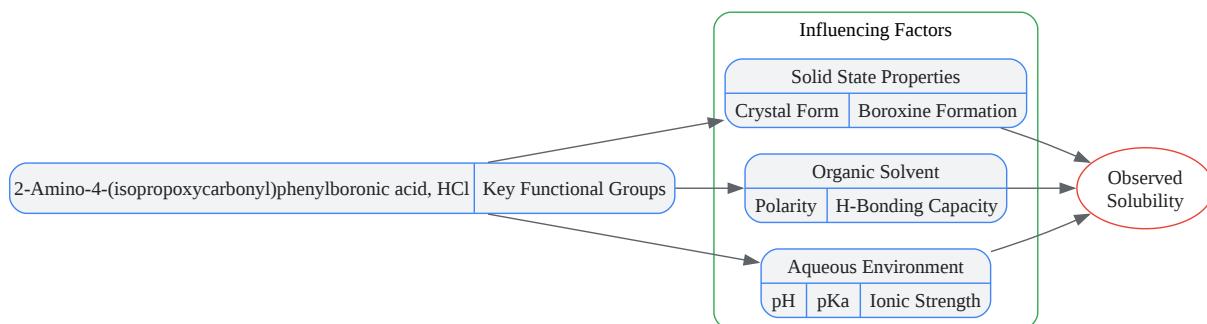
pH Condition	Initial pH	Final pH	Mean Solubility (mg/mL)	Standard Deviation
0.1 N HCl	1.2			
Acetate Buffer	4.5			
Phosphate Buffer 6.8				

| Phosphate Buffer | 6.8 | | |


Table 2: Organic Solvent Solubility of **2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl** at 25°C

Solvent	Mean Solubility (mg/mL)	Standard Deviation
Methanol		
Acetone		
Dichloromethane		
Toluene		
...other solvents		

| ...other solvents | | |


Visualizing the Process: Workflows and Relationships

Diagrams are essential for clarifying complex experimental workflows and conceptual relationships.

[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Solubility Determination.

[Click to download full resolution via product page](#)

Caption: Factors Influencing Compound Solubility.

Conclusion: From Data to Decision-Making

A comprehensive understanding of the solubility of **2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl** is not an academic exercise; it is a prerequisite for its effective utilization. The data generated through the protocols outlined in this guide will inform critical decisions in process chemistry (solvent selection for reactions and crystallizations), formulation development (excipient choice for desired dosage forms), and preclinical studies (vehicle selection for *in vitro* and *in vivo* assays). By systematically investigating and understanding the solubility profile of this promising molecule, researchers can de-risk their development programs and accelerate the journey from the laboratory to potential therapeutic application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 错误页 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 13. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. who.int [who.int]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- To cite this document: BenchChem. ["2-Amino-4-(isopropoxycarbonyl)phenylboronic acid, HCl" solubility]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b581320#2-amino-4-isopropoxycarbonyl-phenylboronic-acid-hcl-solubility\]](https://www.benchchem.com/product/b581320#2-amino-4-isopropoxycarbonyl-phenylboronic-acid-hcl-solubility)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com